molecular formula C12H16O2 B1346910 Pentamethylbenzoic acid CAS No. 2243-32-5

Pentamethylbenzoic acid

Cat. No.: B1346910
CAS No.: 2243-32-5
M. Wt: 192.25 g/mol
InChI Key: MNLKGWIYXCKWBU-UHFFFAOYSA-N
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Description

Pentamethylbenzoic acid, also known as 2,3,4,5,6-pentamethylbenzoic acid, is an organic compound with the molecular formula C12H16O2. It is a derivative of benzoic acid where all five hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentamethylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of pentamethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic oxidation of pentamethylbenzene. This process involves the use of catalysts such as cobalt or manganese salts and is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Pentamethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex carboxylic acids.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed:

    Oxidation: Higher carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Pentamethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of pentamethylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Its methyl groups and carboxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Pentamethylbenzoic acid can be compared with other methylated benzoic acids, such as:

    Trimethylbenzoic acid: Contains three methyl groups and exhibits different reactivity and solubility properties.

    Tetramethylbenzoic acid: Contains four methyl groups and has intermediate properties between trimethylbenzoic acid and this compound.

Uniqueness: this compound is unique due to its high degree of methylation, which imparts distinct chemical and physical properties. Its high methyl content makes it more hydrophobic and affects its reactivity compared to less methylated benzoic acids.

Properties

IUPAC Name

2,3,4,5,6-pentamethylbenzoic acid
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InChI

InChI=1S/C12H16O2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNLKGWIYXCKWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20176953
Record name Pentamethylbenzoic acid
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Molecular Weight

192.25 g/mol
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CAS No.

2243-32-5
Record name 2,3,4,5,6-Pentamethylbenzoic acid
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Record name Pentamethylbenzoic acid
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Synthesis routes and methods

Procedure details

To a flask equipped with a stirrer, oxygen inlet and condenser were added pentamethylbenzaldehyde (12.0 g, 68 mmol), 40 mL (0.387 mol) of cyclohexanone and 6 mg of cobalt (II) acetate dissolved in several drops of acetic acid. Oxygen was bubbled in while the solution was stirred rapidly and heated at 50° for 4 hours. The solution was mixed with 100 mL of cyclohexane and the mixture was extracted with 100 mL of 6% aqueous sodium bicarbonate solution. The aqueous layer was separated and the organic layer was washed with 50 mL of water. The combined aqueous layers were acidified with concentrated hydrochloric acid. The white crystalline solid product was collected by filtration, washed with water and air dried. A total of 10.3 g (78% yield) of pentamethylbenzoic acid was obtained: mp 202°-206°.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
cobalt (II) acetate
Quantity
6 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing Pentamethylbenzoic acid?

A1: this compound can be synthesized through several routes. One method involves the Friedel–Crafts reaction of oxalyl chloride with pentamethylbenzene in the presence of aluminium chloride. This reaction yields this compound as the major product (65%), alongside hexamethylbenzene and 1,1′,2,2′,3,3′,4,4′,5-nonamethylbenzophenone as byproducts []. Another approach utilizes the side-chain nitrooxylation of hexamethylbenzene with nitric acid, followed by conversion of the resulting nitrooxymethyl group to a carboxylic acid [].

Q2: How does the presence of various substituents on the benzene ring affect the reactivity of Pentamethylbenzene derivatives?

A2: Studies on the nitration of Pentamethylbenzene derivatives reveal a strong influence of substituents on the reaction outcome []. Electron-withdrawing groups like nitro (NO2), carboxyl (COOH), and carbomethoxy (COOCH3) direct the nitration to occur predominantly at the methyl groups adjacent to them. Conversely, electron-donating substituents like hydroxyl (OH) and methoxy (OCH3) favor the formation of cyclohexadienone products, with minor amounts of meta-nitrooxylated derivatives.

Q3: What insights do we have regarding the physicochemical properties of this compound?

A3: Research on the thermochemical properties of benzoic acid derivatives has provided valuable data on this compound [, ]. This includes information on its vapor pressures and enthalpies of sublimation and formation. Such data are crucial for understanding its physical behavior and potential applications.

Q4: Can you elaborate on the reaction of hexamethylbenzene with nitric acid and its implications for this compound synthesis?

A4: The oxidation of hexamethylbenzene with nitric acid presents an intriguing pathway for synthesizing polymethylbenzenepolycarboxylic acids, including this compound precursors []. While the reaction primarily yields tetramethylphthalic anhydride and tetramethylisophthalic acid initially, further reaction leads to trimethylbenzenetriearboxylic acids. Notably, this compound is scarcely produced, and instead, the reaction generates bis(nitromethyl)prehnitene ((CH3)6C6(CH2NO2)2) as a significant intermediate, readily convertible to tetramethylphthalic anhydride. This suggests a complex reaction mechanism with multiple pathways and intermediates influencing the final product distribution.

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